molecular formula C11H11NO B13125390 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile

2,2-Dimethyl-3-oxo-3-phenylpropanenitrile

Cat. No.: B13125390
M. Wt: 173.21 g/mol
InChI Key: ZNSPWDQIVVHYSA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-oxo-3-phenylpropanenitrile: is an organic compound with the molecular formula C11H11NO. It is characterized by a nitrile group (-CN) attached to a phenyl ring and a ketone group (C=O) at the third carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method for synthesizing 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile involves an aldol condensation reaction. This reaction typically uses acetone and benzaldehyde as starting materials, with a base such as sodium hydroxide to catalyze the reaction. The resulting product is then subjected to dehydration to form the desired compound.

    Grignard Reaction: Another method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with acetone cyanohydrin to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions, followed by purification steps such as recrystallization or distillation to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form carboxylic acids.

    Reduction: This compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles such as amines or alcohols replace the -CN group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, esters

Scientific Research Applications

Chemistry: 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving nitriles and ketones.

Medicine: It serves as a precursor in the synthesis of certain drugs, particularly those targeting neurological and inflammatory conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile exerts its effects involves interactions with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The ketone group can act as an electrophile, facilitating nucleophilic addition reactions. These interactions are crucial in the compound’s role as an intermediate in synthetic pathways.

Comparison with Similar Compounds

    3-Oxo-3-phenylpropanenitrile: Lacks the dimethyl groups at the second carbon.

    2,2-Dimethyl-3-phenylpropanenitrile: Lacks the ketone group.

    2,2-Dimethyl-3-oxo-2-phenylpropanenitrile: Has a different position for the phenyl group.

Uniqueness: 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile is unique due to the presence of both the nitrile and ketone functional groups, which confer distinct reactivity and versatility in synthetic applications. The dimethyl groups also provide steric hindrance, influencing the compound’s reactivity and stability.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2,2-dimethyl-3-oxo-3-phenylpropanenitrile

InChI

InChI=1S/C11H11NO/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

ZNSPWDQIVVHYSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C(=O)C1=CC=CC=C1

Origin of Product

United States

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